Methyltetrazine-Sulfo-NHS Ester

Description

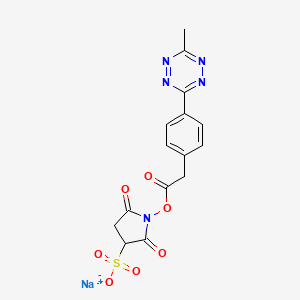

Structure

3D Structure of Parent

Properties

Molecular Formula |

C15H12N5NaO7S |

|---|---|

Molecular Weight |

429.3 g/mol |

IUPAC Name |

sodium 1-[2-[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]acetyl]oxy-2,5-dioxopyrrolidine-3-sulfonate |

InChI |

InChI=1S/C15H13N5O7S.Na/c1-8-16-18-14(19-17-8)10-4-2-9(3-5-10)6-13(22)27-20-12(21)7-11(15(20)23)28(24,25)26;/h2-5,11H,6-7H2,1H3,(H,24,25,26);/q;+1/p-1 |

InChI Key |

DSVIJQIFAWOGME-UHFFFAOYSA-M |

Appearance |

Solid powder |

Purity |

>90% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Methyltetrazine-Sulfo-NHS ester |

Origin of Product |

United States |

Structural Design and Synthetic Methodologies of Methyltetrazine Sulfo Nhs Ester

Molecular Architecture for Amine-Reactivity and Bioorthogonal Competence

The molecular framework of Methyltetrazine-Sulfo-NHS Ester is a testament to the principles of rational design in chemical biology. Each component is selected to impart specific functionalities that, in concert, enable its utility as a powerful labeling reagent. The synergy between the amine-reactive NHS ester, the bioorthogonal methyltetrazine, and the solubilizing sulfo group allows for a two-step labeling process: first, the covalent attachment to a target biomolecule, and second, the subsequent bioorthogonal reaction with a reporter molecule.

Role of the N-Hydroxysuccinimide (NHS) Ester Moiety in Amine Acylation

The N-Hydroxysuccinimide (NHS) ester is a well-established and widely utilized reactive group for the acylation of primary amines. lumiprobe.comglenresearch.com In this compound, this moiety serves as the chemical handle for covalently attaching the entire molecule to a target biomolecule, such as a protein or an antibody.

The reaction mechanism involves the nucleophilic attack of a primary amine, typically the ε-amino group of a lysine (B10760008) residue or the N-terminus of a protein, on the carbonyl carbon of the NHS ester. glenresearch.com This results in the formation of a stable amide bond and the release of N-hydroxysuccinimide as a byproduct. glenresearch.comthermofisher.com The reaction is most efficient under neutral to slightly alkaline conditions, with an optimal pH range of 7.2 to 8.5. thermofisher.comwindows.net Below this range, the amine group is protonated and less nucleophilic, while at higher pH values, the hydrolysis of the NHS ester becomes a significant competing reaction, reducing the efficiency of the desired conjugation. lumiprobe.comwindows.net

The half-life of NHS esters in aqueous solutions is pH-dependent, decreasing as the pH increases. For instance, at pH 7, the half-life can be several hours, whereas at pH 8.6, it can be as short as 10 minutes. thermofisher.cominterchim.fr This underscores the importance of controlling the reaction pH to maximize the yield of the desired bioconjugate.

| Property | Description | Source(s) |

| Reactive Group | N-Hydroxysuccinimide (NHS) ester | lumiprobe.comglenresearch.com |

| Target Functional Group | Primary amines (-NH₂) | thermofisher.comgbiosciences.com |

| Resulting Covalent Bond | Amide bond | glenresearch.comthermofisher.com |

| Optimal pH Range | 7.2 - 8.5 | thermofisher.comwindows.net |

| Competing Reaction | Hydrolysis of the NHS ester | thermofisher.cominterchim.fr |

Functionality of the Methyltetrazine Group in Inverse Electron-Demand Diels-Alder (IEDDA) Reactions

The methyltetrazine moiety is the bioorthogonal component of the molecule. nih.gov Bioorthogonal chemistry refers to chemical reactions that can occur inside of living systems without interfering with native biochemical processes. wikipedia.orgfrontiersin.org The tetrazine group participates in inverse electron-demand Diels-Alder (IEDDA) reactions, which are exceptionally fast and selective. rsc.orgnih.gov

In this reaction, the electron-deficient tetrazine (the diene) reacts rapidly with an electron-rich dienophile, most commonly a strained alkene such as a trans-cyclooctene (B1233481) (TCO). nih.govnih.gov This reaction is characterized by its extremely fast kinetics, with second-order rate constants that can be on the order of 10³ M⁻¹s⁻¹. nih.gov The reaction is highly specific and proceeds efficiently at low concentrations, making it ideal for biological applications. nih.gov A significant advantage of this reaction is that the only byproduct is nitrogen gas (N₂), which is non-toxic and diffuses away. nih.gov The methyl group on the tetrazine ring provides a balance of reactivity and stability.

| Feature | Description | Source(s) |

| Reaction Type | Inverse Electron-Demand Diels-Alder (IEDDA) | rsc.orgnih.gov |

| Reactive Partners | Tetrazine (diene) and a strained alkene (dienophile, e.g., TCO) | nih.govnih.gov |

| Key Characteristics | Extremely fast kinetics, high selectivity, bioorthogonal | nih.govnih.gov |

| Byproduct | Nitrogen gas (N₂) | nih.gov |

| Application | Bioorthogonal labeling and "click" chemistry | nih.govnih.gov |

Contribution of the Sulfo Group to Enhanced Aqueous Solubility and Membrane Impermeability for Extracellular Labeling

The presence of the sulfonate (-SO₃⁻) group, in the form of a Sulfo-NHS ester, is a critical feature for the utility of this reagent in biological systems. thermofisher.com This charged group imparts high water solubility to the entire molecule, allowing for conjugation reactions to be performed in aqueous buffers without the need for organic co-solvents like DMSO or DMF, which can be detrimental to the structure and function of proteins. covachem.com

Activation of a carboxylate with a standard NHS ester typically decreases the water solubility of the molecule. In contrast, the use of Sulfo-NHS preserves or even increases water solubility. thermofisher.cominterchim.fr This enhanced hydrophilicity prevents the aggregation and precipitation of biomolecules that can occur with less soluble reagents.

Furthermore, the charged nature of the sulfo group renders the this compound molecule membrane-impermeable. thermofisher.comgbiosciences.com This property is particularly advantageous for applications involving the specific labeling of cell surface proteins, as the reagent cannot cross the cell membrane to react with intracellular components. gbiosciences.com This allows for the targeted investigation of the extracellular proteome.

| Attribute | Consequence of the Sulfo Group | Source(s) |

| Solubility | High aqueous solubility | covachem.com |

| Reaction Environment | Enables reactions in 100% aqueous buffers | medkoo.combroadpharm.com |

| Biomolecule Stability | Avoids the use of potentially denaturing organic solvents | covachem.com |

| Cellular Localization | Membrane impermeability | thermofisher.comgbiosciences.com |

| Targeting | Selective labeling of extracellular proteins | gbiosciences.com |

Synthetic Strategies for this compound Preparation

The synthesis of this compound involves a multi-step process that combines the formation of the core tetrazine ring, the introduction of the carboxylic acid handle, and the final activation to the Sulfo-NHS ester.

Core Reaction Mechanisms for Tetrazine and NHS Ester Functionalization

The synthesis of the tetrazine core generally involves the condensation of nitriles with hydrazine. nih.gov For unsymmetrical tetrazines like methyltetrazine, a common approach involves the reaction of a nitrile with an amidrazone, followed by oxidation. acs.org Metal catalysts, such as those based on nickel or zinc, can be employed to promote the reaction and improve yields. nih.gov A variety of synthetic routes have been developed to produce functionalized tetrazines. nih.govresearchgate.net

The functionalization with an N-Hydroxysuccinimide ester is a standard procedure in bioconjugation chemistry. thieme-connect.comamerigoscientific.com It typically involves the reaction of a carboxylic acid with N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS) in the presence of a carbodiimide (B86325) coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). thermofisher.comamerigoscientific.com The carbodiimide activates the carboxylic acid, which is then attacked by the hydroxyl group of the NHS or Sulfo-NHS to form the active ester. amerigoscientific.com

| Synthetic Step | General Reaction | Key Reagents |

| Tetrazine Formation | Condensation of nitriles and hydrazine, followed by oxidation | Nitriles, hydrazine, oxidizing agents, potentially metal catalysts |

| NHS Ester Formation | Activation of a carboxylic acid and coupling with NHS/Sulfo-NHS | Carboxylic acid, NHS or Sulfo-NHS, carbodiimide (e.g., EDC, DCC) |

Synthetic Routes for Incorporation of the Sulfo Moiety

The sulfo group is introduced through the use of N-hydroxysulfosuccinimide (Sulfo-NHS) in the esterification step. Sulfo-NHS is the sulfonated analog of NHS. interchim.fr The synthesis of the final this compound would therefore involve the coupling of a methyltetrazine-functionalized carboxylic acid with Sulfo-NHS.

A challenge in the synthesis of Sulfo-NHS esters can be the disparate solubility of the reactants. The hydrophobic carboxylic acid starting material is often poorly soluble in water, while the N-hydroxysulfosuccinimide sodium salt is insoluble in common organic solvents. acs.orgnih.gov This can complicate the reaction and lead to lower yields. One innovative approach to overcome this issue is the use of a phase-transfer catalyst like 15-crown-5. acs.org The crown ether complexes the sodium cation of the Sulfo-NHS salt, rendering it soluble in organic solvents such as DMF, thereby facilitating a cleaner and more efficient esterification reaction with the hydrophobic carboxylic acid. acs.org

Reaction Kinetics and Specificity in Bioorthogonal Systems

Mechanistic Insights into Inverse Electron-Demand Diels-Alder (IEDDA) Ligation with Methyltetrazines

The IEDDA reaction is a cornerstone of bioorthogonal chemistry, enabling the selective labeling of biomolecules in complex biological environments. nih.govresearchgate.net This reaction involves an electron-poor diene, in this case, the methyltetrazine, and an electron-rich dienophile. wikipedia.org The reaction is characterized by its rapid kinetics and the formation of a stable product with the release of nitrogen gas. nih.govresearchgate.net

Reaction Pathways with Strained Dienophiles (e.g., Trans-Cyclooctenes, Norbornenes, Cyclopropenes)

The reactivity of methyltetrazines in IEDDA reactions is highly dependent on the dienophile used. Strained alkenes, such as trans-cyclooctenes (TCO), norbornenes, and cyclopropenes, are particularly effective dienophiles due to the release of ring strain in the transition state, which accelerates the reaction. nih.gov

Trans-Cyclooctenes (TCOs): TCOs are among the most reactive dienophiles for IEDDA reactions with tetrazines, exhibiting exceptionally fast reaction rates. nih.govacs.org The high degree of ring strain in the trans-conformation of the cyclooctene (B146475) ring drives the rapid cycloaddition.

Norbornenes: Norbornenes also possess significant ring strain, making them effective dienophiles for IEDDA reactions. nih.govnih.gov While generally less reactive than TCOs, they offer a good balance of reactivity and stability. nih.govnih.gov The stereochemistry of substituents on the norbornene ring can influence the reaction rate, with exo isomers often reacting faster than endo isomers. nih.gov

Cyclopropenes: As some of the smallest cyclic alkenes, cyclopropenes are attractive "mini-tags" for bioorthogonal labeling. nih.gov Unsubstituted cyclopropenes are highly reactive but can be unstable. nih.gov Substitution on the cyclopropene (B1174273) ring can enhance stability but may also decrease reactivity. nih.gov However, specific substitutions, such as a 3-amidomethyl group on a methylcyclopropene, have been shown to increase both stability and reactivity. nih.gov

The reaction proceeds through a [4+2] cycloaddition, forming a bicyclic intermediate that rapidly undergoes a retro-Diels-Alder reaction to release nitrogen gas and form a stable dihydropyridazine (B8628806) product, which may further oxidize to a pyridazine. researchgate.netnih.gov

Kinetic Rate Constants and Comparative Reactivity Profiles

The rates of IEDDA reactions are typically measured as second-order rate constants (k₂). These constants provide a quantitative measure of the reaction speed and are crucial for comparing the reactivity of different tetrazine-dienophile pairs.

The reactivity of tetrazines is influenced by their substituents. Electron-withdrawing groups on the tetrazine ring lower the energy of its lowest unoccupied molecular orbital (LUMO), accelerating the reaction with the highest occupied molecular orbital (HOMO) of the dienophile. researchgate.netwikipedia.org

Below is a table comparing the kinetic rate constants for the reaction of various tetrazines with different strained dienophiles.

| Tetrazine Derivative | Dienophile | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Reference |

| 3,6-di-(2-pyridyl)-s-tetrazine | exo,exo-5-Norbornene-2,3-dimethanol | ~0.155 | nih.gov |

| 3,6-di-(2-pyridyl)-s-tetrazine | (±)-endo,exo-5-Norbornene-2-methanol | ~0.11 | nih.gov |

| 3,6-di-(2-pyridyl)-s-tetrazine | (±)-endo,exo-Dimethyl-5-norbornene-2,3-dicarboxylate | Significantly slower than unstrained alkenes | nih.gov |

| o-hydroxyphenyl methyl tetrazine | Norbornene | Lower reactivity than with VBA | acs.org |

| Methyl-substituted tetrazine | TCO–PEG₄ | Varies with substitution pattern | acs.org |

| tert-butyl substituted tetrazine | 3-amidomethyl substituted methylcyclopropene | Faster than with trans-cyclooctenol | nih.gov |

This table is for illustrative purposes and actual rates can vary based on specific reaction conditions.

Influence of Methyl Substitution on Tetrazine Reactivity and Stability

The presence of a methyl group on the tetrazine ring has a significant impact on both its reactivity and stability. While electron-withdrawing groups generally increase reactivity, they can also decrease the stability of the tetrazine in aqueous environments. acs.org

Methyl substitution provides a balance between these two properties. A methyl group is a weakly electron-donating group, which can slightly decrease the intrinsic reactivity of the tetrazine compared to those with strongly electron-withdrawing substituents. However, this is often compensated for by a significant increase in stability, particularly against degradation in biological media. acs.org This enhanced stability is crucial for applications that require longer incubation times. acs.org

Furthermore, the steric bulk of the methyl group can also play a role. While excessive steric hindrance can impede the reaction, a methyl group is generally small enough not to significantly hinder the approach of the dienophile. nih.gov In some cases, steric repulsion can even be beneficial, accelerating the reaction without compromising stability. acs.org

Amine-Reactive Mechanism of the Sulfo-NHS Ester Moiety

The Sulfo-NHS ester component of Methyltetrazine-Sulfo-NHS Ester provides the functionality for conjugation to biomolecules containing primary amines. thermofisher.com

Formation of Stable Amide Bonds with Primary Amines

N-hydroxysuccinimide (NHS) esters are highly reactive towards primary amines (-NH₂), which are commonly found on the N-terminus of proteins and on the side chains of lysine (B10760008) residues. stallardediting.comnih.govgbiosciences.com The reaction proceeds via a nucleophilic acyl substitution, where the primary amine attacks the carbonyl carbon of the NHS ester. This results in the formation of a stable amide bond and the release of N-hydroxysulfosuccinimide (Sulfo-NHS) as a byproduct. thermofisher.comnih.gov

The sulfonate group (SO₃⁻) on the Sulfo-NHS ester imparts water solubility to the molecule, which is advantageous for reactions in aqueous biological buffers and for targeting cell surface proteins, as the charged group prevents the molecule from crossing the cell membrane. thermofisher.comgbiosciences.com While Sulfo-NHS esters are primarily reactive with primary amines, some reactivity with other nucleophilic amino acids like serines, threonines, and tyrosines has also been observed. nih.gov

Reaction Conditions for Optimal Amine Conjugation (pH, Solvent Considerations)

The efficiency of the amine conjugation reaction is highly dependent on the reaction conditions, particularly pH and the choice of solvent.

Solvent: While the "sulfo" group enhances water solubility, this compound can also be dissolved in organic solvents like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) before being added to the aqueous reaction buffer. lumiprobe.comcovachem.com Using a high-quality, amine-free organic solvent for the stock solution can minimize hydrolysis of the ester before it is introduced to the reaction mixture. lumiprobe.comcovachem.com Buffers containing primary amines, such as Tris, should be avoided as they will compete with the target molecule for reaction with the NHS ester. covachem.com Phosphate, carbonate, bicarbonate, and borate (B1201080) buffers are commonly used for these conjugation reactions. thermofisher.cominterchim.fr

Below is a table summarizing the optimal conditions for amine conjugation.

| Parameter | Optimal Range/Condition | Rationale | References |

| pH | 7.0 - 9.0 | Maximizes amine reactivity while minimizing ester hydrolysis. | thermofisher.comcovachem.com |

| Buffer | Phosphate, Carbonate, Bicarbonate, Borate | Non-amine containing buffers prevent competitive reactions. | thermofisher.cominterchim.fr |

| Solvent for Stock | DMSO, DMF (amine-free) | High solubility and reduced premature hydrolysis. | lumiprobe.comcovachem.com |

| Quenching Agent | Tris, Glycine | Can be added to stop the reaction. | covachem.com |

Chemoselectivity in Complex Biological Milieus

The successful application of bioorthogonal chemistry in living systems hinges on the exquisite chemoselectivity of the labeling reagents. The reagent must react efficiently with its intended target while remaining inert to the vast array of other functional groups present in a complex biological environment. This compound is designed with this principle at its core, incorporating distinct reactive moieties that function orthogonally to native biology and to each other. Its chemoselectivity is governed by two primary reactions: the inverse-electron-demand Diels-Alder (IEDDA) reaction of the methyltetrazine core with a trans-cyclooctene (B1233481) (TCO) partner, and the acylation of primary amines by the Sulfo-NHS ester.

The defining characteristic of the tetrazine-TCO ligation is its exceptional speed and bioorthogonality. broadpharm.comiris-biotech.de This reaction proceeds with second-order rate constants that can reach up to 10^6 M⁻¹s⁻¹, making it one of the fastest bioorthogonal reactions known. broadpharm.com This rapid kinetic profile allows for efficient labeling at very low, physiologically relevant concentrations, minimizing off-target effects. broadpharm.comacs.org The reaction is highly specific, as neither tetrazines nor strained trans-cyclooctenes show significant reactivity towards naturally occurring functional groups like thiols or amines found in biological systems. broadpharm.com

The Sulfo-NHS ester component of the molecule provides the functionality to conjugate the tetrazine moiety to biomolecules, typically proteins. This is achieved through the reaction of the ester with primary amines, such as the N-terminus of a polypeptide chain or the side chain of lysine residues, to form a stable amide bond. gbiosciences.comwikipedia.org The reaction is most efficient at a slightly alkaline pH of 7.2 to 9. broadpharm.comcovachem.com However, this reactivity is not bioorthogonal. A significant competing reaction in aqueous environments is the hydrolysis of the NHS ester, which increases at higher pH values and renders the reagent inactive for protein labeling. thermofisher.comfishersci.com The half-life of an NHS ester can range from hours at neutral pH to mere minutes at pH 8.6-9. thermofisher.comfishersci.com

The "Sulfo" group (sulfonate, -SO₃⁻) on the N-hydroxysuccinimide ring is a critical feature for maintaining chemoselectivity in biological media. It imparts high water solubility to the entire molecule. gbiosciences.comfishersci.com This is crucial because non-specific binding, often driven by hydrophobic interactions with proteins and lipids in cell lysates or serum, is a major source of background signal in labeling experiments. By increasing the hydrophilicity of the reagent, the sulfonate group minimizes these non-specific interactions, ensuring that the tetrazine moiety is available for the specific bioorthogonal ligation with its TCO target. Furthermore, the negative charge of the sulfonate group renders the molecule membrane-impermeable, making this compound an ideal tool for selectively labeling proteins on the surface of living cells. gbiosciences.com

The stability of the tetrazine ring itself is another key factor for chemoselectivity in long-term experiments. While highly reactive tetrazines can be prone to degradation under physiological conditions, methyl-substituted tetrazines exhibit enhanced stability. rsc.org This allows for a longer experimental window where the bioorthogonal reaction can occur without loss of the reporter group. Research has shown that the stability of tetrazines in biological media, such as fetal bovine serum, is highly dependent on their substituents.

Research Findings on Tetrazine Stability and Reactivity

Detailed studies have quantified the stability and reactivity of various tetrazine scaffolds, highlighting the balance required for effective bioorthogonal labeling in complex environments. Electron-withdrawing groups tend to increase the IEDDA reaction rate but can decrease the stability of the tetrazine ring in aqueous media. researchgate.net Conversely, electron-donating groups like the methyl group in this compound enhance stability.

A comparative study on the stability of different tetrazines in fetal bovine serum (FBS) at 37°C demonstrated this trade-off. The findings are summarized in the table below.

| Tetrazine Derivative | Percentage Remaining in FBS (10 h, 37°C) | Key Characteristic |

| Methyl-tetrazine (mTz) | >90% | High stability |

| H-tetrazine (HTz) | ~40% | More reactive, less stable |

This table is based on data presented in a study on tetrazine-functionalized polypept(o)ides, highlighting the superior stability of methyl-substituted tetrazines in complex biological media like fetal bovine serum. rsc.org

The primary challenge to the chemoselectivity of this compound in a biological milieu arises from the inherent reactivity of the NHS ester. The abundance of primary amines on proteins and the competing hydrolysis reaction can lead to either non-specific labeling or inactivation of the reagent before the intended bioorthogonal reaction occurs. nih.gov Therefore, reaction conditions, particularly pH and reagent concentration, must be carefully optimized. nih.gov

| Reactive Group | Target Functional Group | Primary Competing Reaction/Interference | Factors Influencing Selectivity & Yield |

| Methyltetrazine | Trans-cyclooctene (TCO) | Minimal in biological systems. | Extremely high second-order rate constant (k₂ > 10³ M⁻¹s⁻¹). High stability of the methyl-tetrazine ring. rsc.orgresearchgate.net |

| Sulfo-NHS Ester | Primary Amines (-NH₂) | Hydrolysis of the ester to an inactive carboxylate. | pH-dependent (optimal pH 7.2-9). broadpharm.comcovachem.com Concentration of target amines. Water solubility from the "Sulfo" group reduces non-specific binding. gbiosciences.com |

This table summarizes the factors governing the chemoselectivity of the two key functional groups within this compound in a complex biological setting.

Methodological Applications in Biomolecular Labeling and Conjugation

Protein and Antibody Functionalization with Methyltetrazine-Sulfo-NHS Ester

The functionalization of proteins and antibodies is a cornerstone of many diagnostic and therapeutic applications. This compound provides a robust method for attaching a bioorthogonal handle to these biomolecules, which can then be used for a variety of downstream applications, including imaging, drug delivery, and the construction of complex protein assemblies.

This compound facilitates both random and site-specific labeling of proteins and antibodies.

Random Labeling: The most straightforward approach involves the reaction of the Sulfo-NHS ester with primary amines present on the protein surface. thermofisher.comgbiosciences.com These amines are primarily found on the side chains of lysine (B10760008) residues and the N-terminus of the polypeptide chain. gbiosciences.comkoreascience.kr Since most proteins contain multiple lysine residues, this method typically results in a heterogeneous population of labeled proteins with the methyltetrazine group attached at various positions. nih.gov This random labeling strategy is often sufficient for applications where precise control over the label's location is not critical. The reaction is typically carried out in a buffer at a pH between 7.2 and 8.5. thermofisher.com

Site-Specific Labeling: Achieving site-specific labeling is often desirable to ensure homogeneity and preserve the protein's function, which can be compromised by random modification. nih.govnih.gov One innovative strategy transforms the non-specific NHS ester into a reagent for site-specific modification of an N-terminal cysteine residue. nih.govnih.govnih.gov This is achieved by converting the NHS ester into a more chemoselective thioester using a thiol-containing molecule like 2-mercaptoethanesulfonate (MESNA). nih.govnih.gov The resulting thioester then selectively reacts with an N-terminal cysteine, which can be introduced into the protein sequence through genetic engineering. nih.govnih.gov This "one-pot" two-step reaction allows for the highly specific labeling of proteins, even large and complex ones. nih.govnih.gov

Another approach to site-specific modification involves leveraging the different reactivity of the N-terminal α-amine compared to the ε-amines of lysine residues. Under slightly acidic to neutral pH conditions, the N-terminal amine can be preferentially targeted.

Table 1: Comparison of Labeling Strategies

| Feature | Random Labeling | Site-Specific Labeling (N-terminal Cys) |

| Target Residue | Lysine, N-terminus | N-terminal Cysteine |

| Specificity | Low | High |

| Homogeneity | Heterogeneous population | Homogeneous product |

| Procedure | Direct reaction of NHS ester with protein | Conversion of NHS ester to thioester, followed by reaction with N-terminal Cys |

| Potential for Functional Disruption | Higher | Lower |

The efficiency of labeling and the degree of labeling (DOL), which is the average number of methyltetrazine molecules per protein, are critical parameters that need to be carefully controlled.

Factors Influencing Labeling Efficiency:

pH: The reaction of Sulfo-NHS esters with primary amines is highly pH-dependent. lumiprobe.com An optimal pH range of 8.3-8.5 is often recommended. lumiprobe.com At lower pH values, the primary amines are protonated and less reactive, while at higher pH values, the hydrolysis of the NHS ester becomes a significant competing reaction, reducing labeling efficiency. thermofisher.comlumiprobe.com

Concentration of Reactants: The molar ratio of this compound to the protein is a key determinant of the DOL. lumiprobe.comnih.gov Increasing the molar excess of the labeling reagent will generally lead to a higher DOL. lumiprobe.comnih.gov However, excessive amounts can lead to over-labeling and potential protein aggregation or loss of function. biorxiv.org

Reaction Time and Temperature: Labeling reactions are typically performed for 1 to 4 hours at room temperature or overnight on ice. lumiprobe.com Lower temperatures can help to minimize hydrolysis of the NHS ester and preserve the stability of sensitive proteins. nih.gov

Buffer Composition: Buffers containing primary amines, such as Tris, should be avoided as they will compete with the target protein for reaction with the NHS ester. lumiprobe.com Phosphate, carbonate-bicarbonate, HEPES, or borate (B1201080) buffers are commonly used. thermofisher.com

Determining the Degree of Labeling (DOL): The DOL can be determined spectrophotometrically by measuring the absorbance of the protein (typically at 280 nm) and the tetrazine chromophore (around 520 nm). nih.govrsc.org A correction factor is needed to account for the absorbance of the dye at 280 nm. rsc.org

Table 2: Key Parameters for Optimizing Labeling Reactions

| Parameter | Recommended Range/Condition | Rationale |

| pH | 7.2 - 8.5 (optimum 8.3-8.5) | Balances amine reactivity and NHS ester hydrolysis thermofisher.comlumiprobe.com |

| Molar Excess of Reagent | 5-20 fold | Controls the degree of labeling lumiprobe.com |

| Protein Concentration | 1-10 mg/mL | Affects reaction kinetics lumiprobe.com |

| Reaction Time | 1-4 hours at RT or overnight at 4°C | Allows for sufficient reaction while minimizing side reactions nih.govlumiprobe.com |

| Buffer | Phosphate, Borate, Bicarbonate, HEPES | Avoids competing primary amines thermofisher.comlumiprobe.com |

Once a protein or antibody is functionalized with a methyltetrazine group, it can be rapidly and specifically conjugated to a biomolecule modified with a complementary trans-cyclooctene (B1233481) (TCO) group. broadpharm.combroadpharm.com This reaction, known as the inverse-electron-demand Diels-Alder (IEDDA) cycloaddition, is a type of "click chemistry" that is characterized by its extremely fast reaction kinetics and high specificity. genelink.comrsc.org

The IEDDA reaction proceeds efficiently under mild, physiological conditions without the need for catalysts or co-factors. genelink.com This makes it ideal for conjugating biomolecules in complex biological environments, including on the surface of living cells. nih.gov The reaction between methyltetrazine and TCO is one of the fastest bioorthogonal reactions known. genelink.com

This bioconjugation strategy has been used to link methyltetrazine-labeled antibodies to TCO-modified payloads such as fluorescent dyes for imaging applications or cytotoxic drugs for antibody-drug conjugates (ADCs). rsc.orgmedchemexpress.com For example, a tetrazine-functionalized antibody fragment (Fab) has been successfully conjugated to a TCO-modified fluorescent dye (Cy5) and a TCO-modified protein. rsc.org

Nucleic Acid Modification and Oligonucleotide Conjugation

While the primary application of this compound is in protein labeling, it can also be used to modify nucleic acids and oligonucleotides that have been functionalized with a primary amine. lumiprobe.comgenelink.com Amino-modified oligonucleotides can be synthesized with a primary amine at the 5' or 3' end, or internally via a modified base. genelink.com The Sulfo-NHS ester can then react with this amine to attach the methyltetrazine group.

The resulting tetrazine-modified oligonucleotide can then be conjugated to a TCO-modified molecule, such as a protein, peptide, or another oligonucleotide, using the IEDDA reaction. This approach allows for the construction of well-defined nucleic acid-protein conjugates and other complex biomolecular structures. However, it is noted that the yield for NHS ester-based modifications of oligonucleotides can be lower compared to direct automated coupling methods. genelink.com The efficiency of labeling RNA with NHS esters can be optimized by adjusting reactant concentrations, pH, and reaction time. nih.govnih.gov

Cell Surface Functionalization and Extracellular Matrix Labeling

The ability to specifically label components of the cell surface and the surrounding extracellular matrix (ECM) is crucial for studying cell-cell interactions, cell signaling, and tissue organization. This compound is well-suited for these applications due to its membrane impermeability and reactivity with cell surface proteins.

The "sulfo" group (sulfonate, -SO3-) on the N-hydroxysuccinimide ring of this compound is negatively charged. thermofisher.com This charge makes the molecule highly water-soluble and prevents it from passively crossing the cell membrane. thermofisher.combroadpharm.commedkoo.com This property is a key advantage for cell surface labeling, as it ensures that the labeling is restricted to proteins and other biomolecules on the exterior of the cell. thermofisher.comgbiosciences.com

By incubating live cells with this compound, the primary amines of cell surface proteins are covalently labeled with the methyltetrazine group. These "artificial receptors" can then be targeted with TCO-modified probes for a variety of applications, including cell imaging and targeted drug delivery. nih.gov This metabolic glycan engineering approach allows for the installation of bioorthogonal handles on the cell surface, which can then be used for subsequent click reactions. nih.gov This strategy has been used to visualize cathepsin activity in live cells and to label cancer cells for targeted therapy. nih.govnih.gov

Preparation of Multivalent Bioconjugates

Multivalency—the simultaneous presentation of multiple copies of a ligand—is a powerful strategy in biology for enhancing binding affinity and avidity. In drug delivery, creating multivalent bioconjugates can significantly improve the targeting and efficacy of therapeutics, particularly in cancer therapy where receptors may be overexpressed on tumor cells. nih.gov this compound is a key tool for assembling such multivalent constructs.

The general strategy involves the use of a central scaffold molecule which is first functionalized with multiple tetrazine groups using this compound. This "activated" scaffold can then be conjugated to multiple molecules of interest that have been pre-functionalized with a dienophile, such as TCO.

Common scaffolds include:

Antibodies and Antibody Fragments: Monoclonal antibodies (mAbs) naturally possess multiple lysine residues that can be targeted by this compound. By controlling the reaction stoichiometry, a number of tetrazine moieties can be attached, turning the antibody into a scaffold for a multivalent antibody-drug conjugate (ADC). chemimpex.comnih.gov This approach allows for the attachment of multiple drug molecules to a single targeting antibody, enhancing its cytotoxic payload.

Polymers and Nanoparticles: Synthetic polymers (e.g., PEG) or nanoparticles can be designed to incorporate primary amine groups. nih.gov These can be reacted with this compound to create a highly functionalized multivalent platform. This method offers great control over the size and valency of the final conjugate. For instance, polymeric nanoparticles functionalized with weak affinity peptide ligands have been shown to achieve selective tumor targeting through the multivalent effect. nih.gov

The preparation of a multivalent bioconjugate is a two-step process. First, the scaffold is labeled with the tetrazine moiety. Second, the dienophile-modified payload is added, which "clicks" onto the scaffold via the rapid IEDDA reaction. The water-solubility and high reactivity of this compound make it an ideal choice for the initial labeling step, ensuring efficient conjugation under aqueous conditions suitable for sensitive biomolecules. medkoo.com

Table 2: Research Example of Multivalent Nanoparticle Formulation

| Component | Material/Molecule | Role in Multivalent Construct |

|---|---|---|

| Polymer Scaffold | Poly(lactide-co-glycolide)-poly(ethylene glycol) (PLGA-PEG) | Forms the core of the nanoparticle and provides amine groups for conjugation. nih.gov |

| Amine-Reactive Reagent | (Not specified, but analogous to this compound) | Attaches the targeting ligand to the nanoparticle surface. |

| Targeting Ligand | Weak affinity peptide (WQP) for Prostate-Specific Membrane Antigen (PSMA) | The molecule whose affinity is enhanced through multivalent presentation. nih.gov |

| Resulting Construct | WQP-functionalized Nanoparticles (WQP-NPs) | A multivalent nanoparticle capable of selectively targeting cells overexpressing PSMA. nih.gov |

Research Paradigms and Advanced Applications of Methyltetrazine Sulfo Nhs Ester

Development of Bioimaging Probes

Methyltetrazine-Sulfo-NHS Ester is a pivotal reagent in the development of advanced bioimaging probes due to its dual functionality. The Sulfo-NHS ester group provides a means to conjugate the molecule to biomolecules, while the methyltetrazine group enables highly specific and rapid bioorthogonal ligation. Its water-soluble nature, conferred by the sulfonate group, makes it particularly suitable for applications in aqueous biological environments without the need for organic co-solvents. vectorlabs.combroadpharm.com

Fluorescent Probe Generation for Cellular Visualization and Real-Time Studies

This compound serves as a critical linker for creating fluorescent probes designed for real-time cellular imaging. chemimpex.com The fundamental strategy involves a two-step process rooted in bioorthogonal click chemistry.

First, the amine-reactive Sulfo-NHS ester end of the molecule is used to label a biomolecule of interest, such as an antibody or protein, that contains primary amine groups (e.g., on lysine (B10760008) residues). vectorlabs.comlumiprobe.com This reaction forms a stable covalent amide bond, effectively tagging the target biomolecule with a methyltetrazine moiety. This process is efficient in aqueous buffers, and the membrane-impermeable nature of the reagent allows for specific labeling of cell surface proteins. vectorlabs.combroadpharm.com

Second, a fluorescent dye (fluorophore) is separately functionalized with a complementary reactive partner, typically a strained alkene like trans-cyclooctene (B1233481) (TCO). When the tetrazine-labeled biomolecule and the TCO-functionalized fluorophore are introduced into a biological system, they undergo an inverse-electron-demand Diels-Alder (iEDDA) cycloaddition. conju-probe.com This "click" reaction is exceptionally fast and highly selective, occurring rapidly under physiological conditions without interfering with native biological processes. conju-probe.comresearchgate.net The result is a stably linked, fluorescently labeled biomolecule that can be used to visualize cellular structures and dynamic processes in real time. chemimpex.com

| Reagent Component | Function in Fluorescent Probe Generation |

| Methyltetrazine | Bioorthogonal reactive group for click chemistry. |

| Sulfo-NHS Ester | Amine-reactive group for conjugation to proteins/antibodies. |

| Sulfonate (Sulfo) Group | Confers water solubility for use in aqueous buffers. vectorlabs.com |

| Trans-cyclooctene (TCO) | Complementary reactive partner attached to a fluorophore. conju-probe.com |

Radiolabeling Strategies for Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT) Imaging

In the realm of nuclear medicine, tetrazine derivatives are instrumental in radiolabeling strategies for PET and SPECT imaging, particularly through pretargeting approaches. conju-probe.com The iEDDA reaction between a tetrazine and a TCO is a cornerstone of this methodology, which aims to improve the target-to-background ratio of the imaging signal.

The general pretargeting workflow is as follows:

A targeting vector, often a monoclonal antibody (mAb) modified with a TCO group, is administered. This mAb is allowed to circulate and accumulate at the desired target site (e.g., a tumor).

After a specific period to allow for the clearance of unbound mAb from circulation, a much smaller, fast-clearing radiolabeled tetrazine molecule is administered.

This radiolabeled tetrazine rapidly finds and "clicks" onto the TCO-modified mAb already localized at the target, delivering the radionuclide payload precisely where it is needed for imaging. The unbound radiolabeled tetrazine is quickly cleared from the body, minimizing background radiation.

This compound can be used to synthesize these radiolabeled probes. While the ester itself is not directly radiolabeled, related tetrazine structures are synthesized and labeled with various radionuclides. For PET imaging, isotopes such as Gallium-68 and Fluorine-18 are commonly used. nih.govmdanderson.orgnih.gov For SPECT imaging, radionuclides like Indium-111 are employed. researchgate.net The high kinetic rates of the tetrazine-TCO ligation are crucial for the success of these in vivo applications. conju-probe.com

| Imaging Modality | Common Radionuclides Used with Tetrazine Probes |

| PET | Fluorine-18 ([¹⁸F]), Gallium-68 ([⁶⁸Ga]) nih.govmdanderson.orgnih.govnih.gov |

| SPECT | Indium-111 ([¹¹¹In]) researchgate.net |

Design of Hybrid Imaging Agents

Hybrid or dual-modality imaging agents combine the advantages of two or more imaging techniques into a single probe, such as pairing the high sensitivity of PET with the high resolution of optical fluorescence imaging. nih.gov Tetrazine-based click chemistry provides a versatile platform for constructing these sophisticated agents.

A representative strategy involves synthesizing a scaffold that incorporates a fluorescent dye, a chelator for a radionuclide, and a tetrazine moiety for pretargeted applications. nih.govresearchgate.net For instance, research has demonstrated the development of a hybrid imaging agent based on the Gallium-68 chelator fusarinine (B1175079) C (FSC). nih.gov In this work, FSC was conjugated to both a near-infrared (NIR) fluorescent dye (like Sulfo-Cy5 or IRDye800CW) and a tetrazine group. nih.govresearchgate.net

The resulting molecule is a trimodal agent:

Fluorescence Imaging: Enabled by the conjugated NIR dye.

PET Imaging: The FSC component chelates the positron-emitter ⁶⁸Ga.

Pretargeting: The tetrazine group allows for reaction with a TCO-modified targeting vector in vivo.

Studies with these FSC-based hybrid agents showed successful specific targeting in both in vitro and in vivo models, demonstrating the feasibility of creating complex, multifunctional imaging probes using tetrazine linkers for pretargeting applications in PET and optical imaging. nih.govresearchgate.net

Advancements in Targeted Therapeutic Delivery Systems

The precision and efficiency of the iEDDA click chemistry enabled by methyltetrazine linkers have been harnessed to advance targeted therapeutic delivery systems. These systems aim to deliver potent therapeutic agents directly to diseased cells, thereby increasing efficacy and reducing off-target toxicity.

Design and Synthesis of Antibody-Drug Conjugates (ADCs) Utilizing this compound Linkers

Antibody-drug conjugates (ADCs) are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the cell-killing potential of a potent cytotoxic drug. nih.govnih.govmedchemexpress.com The linker connecting the antibody and the drug is a critical component of ADC design. researchgate.net this compound provides a modern, bioorthogonal approach to ADC synthesis.

The synthesis process typically involves two main steps:

Antibody Modification: A monoclonal antibody is reacted with this compound. The NHS ester efficiently forms a stable amide bond with the primary amine of lysine residues on the antibody surface. broadpharm.com This step results in an antibody functionalized with methyltetrazine groups.

Drug Conjugation: A highly potent cytotoxic payload is separately modified with a TCO group. This TCO-derivatized drug is then reacted with the methyltetrazine-functionalized antibody. The rapid and specific iEDDA click reaction covalently links the drug to the antibody, forming the final ADC. medchemexpress.com

This click chemistry-based method offers several advantages for ADC construction over traditional methods. It allows for the conjugation to occur under mild, aqueous conditions, preserving the integrity of the antibody. Furthermore, when combined with site-specific antibody modification techniques, this approach can lead to the production of more homogeneous ADCs with a precisely controlled drug-to-antibody ratio (DAR).

| Component | Role in ADC Synthesis |

| Monoclonal Antibody | Provides specificity for targeting tumor-associated antigens. nih.gov |

| This compound | Acts as the linker, first reacting with the antibody. broadpharm.com |

| TCO-modified Cytotoxin | The potent "payload" that is clicked onto the antibody-tetrazine conjugate. medchemexpress.com |

| iEDDA Reaction | The bioorthogonal ligation step that forms the final ADC. |

Integration into Proteolysis-Targeting Chimeras (PROTACs)

Proteolysis-targeting chimeras (PROTACs) are innovative therapeutic molecules designed to hijack the cell's natural protein disposal system—the ubiquitin-proteasome system—to selectively degrade specific target proteins. medchemexpress.com A PROTAC molecule consists of two distinct ligands connected by a chemical linker: one ligand binds to the target protein, and the other recruits an E3 ubiquitin ligase.

This compound is utilized as a versatile building block in the synthesis of these complex PROTAC molecules. medchemexpress.commedchemexpress.comtargetmol.com It is classified as an alkyl/ether-based PROTAC linker. medchemexpress.com Its bifunctional nature allows it to be incorporated into the linker portion of the PROTAC. For example, the NHS ester can be used to couple one of the ligands (either the target-binding or E3-binding ligand), while the methyltetrazine group provides a reactive handle for a subsequent click chemistry reaction to attach the second ligand and complete the PROTAC assembly. medchemexpress.com This modular approach facilitates the systematic synthesis and evaluation of different linker lengths and compositions to optimize the efficacy of the resulting PROTAC.

Strategies for Cleavable Linker Integration (e.g., Disulfide Bonds) for Controlled Release

The strategic integration of cleavable linkers, such as disulfide bonds, with this compound represents a significant advancement in controlled-release applications, particularly in the realm of antibody-drug conjugates (ADCs). Disulfide linkers are chemically labile entities that remain stable under normal physiological conditions but can be selectively cleaved under the reducing conditions found within cells. broadpharm.com This characteristic is exploited for the controlled release of therapeutic agents.

A prominent example is the use of Methyltetrazine-SS-NHS, a heterobifunctional linker that contains a methyltetrazine moiety, a cleavable disulfide bond, and an NHS ester. conju-probe.commedchemexpress.com The NHS ester facilitates conjugation to primary amines on antibodies, while the methyltetrazine group enables a highly efficient and bioorthogonal "click" reaction with a trans-cyclooctene (TCO)-modified drug molecule. conju-probe.com This forms an ADC where the potent cytotoxic drug is stably linked to the antibody in circulation. Upon internalization of the ADC by a target cancer cell, the intracellular reducing environment, rich in molecules like glutathione, cleaves the disulfide bond, releasing the drug in its active form precisely at the site of action. broadpharm.comconju-probe.com This targeted delivery and controlled release mechanism enhances the therapeutic window of the drug by minimizing off-target toxicity.

Key Features of Disulfide Linker Integration:

| Feature | Description |

| Controlled Release | The disulfide bond is stable in the bloodstream but is cleaved in the reducing intracellular environment, ensuring the drug is released primarily within the target cells. broadpharm.com |

| Bioorthogonality | The tetrazine-TCO ligation is a bioorthogonal reaction, meaning it occurs with high efficiency and selectivity within complex biological systems without interfering with native biochemical processes. conju-probe.com |

| Versatility | This strategy is applicable to a wide range of antibodies and therapeutic payloads, allowing for the development of various targeted therapies. medchemexpress.com |

Biosensor Development and Diagnostic Assay Enhancement

This compound plays a pivotal role in the development of advanced biosensors and the enhancement of diagnostic assays due to its ability to facilitate stable and specific bioconjugation.

In the context of ELISA, this compound is instrumental in developing more sensitive detection methods. One strategy involves the covalent immobilization of antibodies onto microtiter plates, which can significantly increase the density of capture antibodies on the surface. nih.govresearchgate.net

A study demonstrated a method to improve ELISA sensitivity by functionalizing surfaces with tetrazine groups. nih.gov This was achieved by either treating aminated plates with a tetrazine-PEG-NHS ester or by coating plates with bovine serum albumin (BSA) that had been previously conjugated with tetrazine. nih.govresearchgate.net Capture antibodies, modified with TCO groups, could then be covalently attached to these tetrazine-functionalized surfaces via the rapid and specific tetrazine-TCO reaction. nih.gov This covalent immobilization strategy led to a notable increase in ELISA sensitivity, with one model showing a 12-fold increase in the detection of carcinoembryonic antigen (CEA). researchgate.net

Comparison of ELISA Surface Modification:

| Surface Type | Key Feature | Reported Sensitivity Enhancement (CEA Detection) |

| Standard Unmodified Surface | Passive adsorption of antibodies | Baseline |

| Tetrazine-BSA Coated Surface | Covalent immobilization of TCO-antibodies | 12-fold increase researchgate.net |

This enhanced sensitivity allows for the detection of biomarkers at lower concentrations, which is critical for early disease diagnosis.

Microfluidic platforms offer numerous advantages for pathogen detection, including rapid analysis, low sample consumption, and portability. mdpi.commdpi.com The integration of this compound-based bioconjugation chemistry into these platforms can further enhance their performance.

Antibodies or other biorecognition elements can be functionalized with tetrazine using this compound and then immobilized onto the surface of microfluidic channels that have been modified with TCO groups. broadpharm.com This creates a highly specific and stable capture surface for pathogens. The high surface-to-volume ratio in microchannels, combined with the efficient and oriented immobilization of antibodies, leads to improved capture efficiency and detection sensitivity. mdpi.com This approach is promising for the development of rapid and sensitive point-of-care diagnostic devices for a variety of infectious diseases. mdpi.com

The versatility of this compound makes it a valuable tool for creating a wide array of detection assays for specific biomolecules. chemimpex.com It can be used to label proteins, antibodies, and other amine-containing molecules with a tetrazine moiety. medkoo.comvectorlabs.com These tetrazine-labeled biomolecules can then be used as probes in various assay formats.

For instance, a tetrazine-labeled antibody can be used to detect its corresponding antigen in a sample. The detection can be achieved by introducing a TCO-modified reporter molecule, such as a fluorescent dye or an enzyme, which will specifically react with the tetrazine-labeled antibody that has bound to the antigen. This "click" chemistry-based detection method offers high specificity and can be adapted for various platforms, including fluorescence microscopy, flow cytometry, and plate-based assays.

Materials Functionalization and Surface Immobilization

The ability to modify and functionalize surfaces and materials is crucial for a wide range of applications in biotechnology and materials science. This compound provides a robust method for achieving such modifications.

This compound is an amine-reactive reagent that can be used to introduce the methyltetrazine functional group onto a variety of materials that possess primary amines. broadpharm.com This includes polymeric materials, nanoparticles, and other surfaces that have been pre-functionalized with amine groups.

The NHS ester end of the molecule reacts with primary amines to form a stable amide bond. broadpharm.com This reaction is efficient and can be carried out in aqueous solutions, making it suitable for modifying a wide range of biomaterials. medkoo.com Once the surface is functionalized with tetrazine groups, it can be used to immobilize TCO-modified molecules through the bioorthogonal tetrazine-TCO reaction. broadpharm.com

This two-step approach allows for the controlled and specific immobilization of proteins, peptides, nucleic acids, and other molecules onto various substrates. nih.govnih.gov For example, polymeric nanoparticles can be surface-functionalized with tetrazine and subsequently used to attach targeting ligands for drug delivery applications. Similarly, surfaces of biosensors can be modified to create a high density of capture probes for enhanced detection capabilities.

Examples of Material Functionalization:

| Material | Functionalization Strategy | Potential Application |

| Polymeric Nanoparticles | Surface amination followed by reaction with this compound | Targeted drug delivery |

| Biosensor Surfaces | Silanization to introduce amine groups, followed by reaction with this compound | Immobilization of capture probes for diagnostics |

| Hydrogels | Incorporation of amine-containing monomers, followed by reaction with this compound | 3D cell culture with immobilized growth factors |

Covalent Immobilization of Biomolecules onto Solid Supports

The covalent immobilization of biomolecules onto solid supports is a foundational technique in various biotechnological and diagnostic applications. This compound has emerged as a valuable tool in this context due to its heterobifunctional nature, which allows for the stable and oriented attachment of proteins, antibodies, and other amine-containing molecules to surfaces. This reagent facilitates a two-step bioconjugation process. Initially, the N-hydroxysuccinimide (NHS) ester group reacts with primary amines (e.g., the side chain of lysine residues) on the biomolecule under mild pH conditions (typically 7-9) to form a stable amide bond. Subsequently, the methyltetrazine moiety is available to react with a complementary dienophile, such as a trans-cyclooctene (TCO) group, which can be pre-functionalized onto the solid support. This bioorthogonal "click chemistry" reaction is highly efficient and specific, proceeding rapidly in aqueous environments without the need for catalysts.

A significant advantage of using this compound for immobilization is its enhanced water solubility, conferred by the sulfo group. This property is particularly beneficial for applications that are sensitive to organic solvents, as it allows for the labeling of biomolecules entirely in aqueous buffers. Furthermore, this reagent is membrane-impermeable, making it suitable for the specific labeling of cell surface proteins.

One of the well-documented applications of this immobilization strategy is in the development of more sensitive enzyme-linked immunosorbent assays (ELISAs). By covalently attaching antibodies to the surface of microtiter plates, a higher density and more uniform orientation of the capture antibodies can be achieved compared to traditional passive adsorption methods. This leads to improved antigen capture efficiency and, consequently, a lower limit of detection for the target analyte. Research has demonstrated that surfaces functionalized with tetrazine groups, ready to react with TCO-modified antibodies, can significantly enhance the sensitivity of ELISA for various biomarkers.

| Parameter | Description | Relevance in Covalent Immobilization |

|---|---|---|

| Reactive Groups | Sulfo-NHS ester and Methyltetrazine | Enables the covalent linkage to primary amines on biomolecules and subsequent bioorthogonal ligation to a functionalized solid support. |

| Reaction Chemistry | Amine-reactive esterification and Inverse electron-demand Diels-Alder cycloaddition (IEDDA) | Provides a stable and specific method for attaching biomolecules to surfaces. The IEDDA reaction is a form of "click chemistry" known for its high speed and selectivity in aqueous media. |

| Key Advantages | - High water solubility

| Allows for reactions in aqueous buffers, suitable for sensitive biomolecules. Enables the specific targeting of cell-surface proteins. Ensures a high yield of correctly immobilized biomolecules. |

| Exemplary Application | Enhanced sensitivity in ELISAs | Covalent immobilization of antibodies on microtiter plates leads to a higher density and optimal orientation of the antibodies, improving the detection limits of the assay. |

Exploration in Neuroscience Research for Neurochemical Pathway Studies

The intricate network of neurochemical pathways presents a significant challenge for researchers seeking to understand the complexities of brain function and dysfunction. The application of bioorthogonal chemistry, facilitated by reagents like this compound, represents an emerging and promising frontier in neuroscience research for the precise study of these pathways. While specific, in-depth published studies focusing solely on this compound for this purpose are limited, its properties and the broader application of tetrazine ligation chemistry suggest a strong potential for advancing neurochemical pathway studies.

The fundamental principle involves the site-specific labeling of neuronal proteins, such as receptors, ion channels, or transporters, to visualize and track their distribution, trafficking, and interactions within synapses and neural circuits. The strategy would typically involve two steps. First, a biomolecule of interest within the neuronal system is tagged with a trans-cyclooctene (TCO) group, often through genetic encoding of an unnatural amino acid. Subsequently, this compound can be used to conjugate a probe, such as a fluorescent dye or an affinity tag, to a primary amine on a targeting molecule (e.g., an antibody or a ligand) which then binds to the protein of interest. The tetrazine group on the probe would then react with the TCO-tagged neuronal protein, allowing for its specific visualization.

A key advantage of this approach is the ability to perform highly specific labeling in the complex environment of the brain. The bioorthogonal nature of the tetrazine-TCO ligation ensures that the labeling reaction occurs only between the intended components, minimizing off-target effects. The water-solubility and membrane-impermeability of this compound are also advantageous for labeling cell-surface receptors and other extracellular components of the neuronal machinery without disrupting the cell membrane. This specificity is crucial for accurately mapping the distribution of key proteins involved in neurotransmission.

Potential applications in neurochemical pathway studies include:

Neuronal Tracing: By labeling specific populations of neurons or even individual proteins within a neuron, it may be possible to trace their connections and projections throughout the brain.

Synaptic Protein Imaging: The precise localization of receptors and other synaptic proteins can be visualized, providing insights into synaptic plasticity and function.

Receptor Trafficking Studies: The dynamic movement of neurotransmitter receptors to and from the cell surface can be monitored, which is critical for understanding processes like long-term potentiation and depression.

While this area of application is still in its early stages, the unique capabilities of bioorthogonal chemistry, exemplified by reagents such as this compound, hold considerable promise for dissecting the molecular intricacies of neurochemical pathways.

| Potential Application | Methodological Principle | Significance in Neuroscience Research |

|---|---|---|

| Neuronal Tracing | Labeling of specific neuronal populations or proteins to map their anatomical connections. | Enables the detailed mapping of neural circuits and understanding of information flow in the brain. |

| Synaptic Protein Imaging | High-resolution visualization of the localization of receptors, ion channels, and other proteins at the synapse. | Provides insights into the molecular organization of synapses and its role in synaptic transmission and plasticity. |

| Receptor Trafficking Dynamics | Time-lapse imaging of the movement of neurotransmitter receptors on the neuronal surface. | Elucidates the mechanisms underlying changes in synaptic strength and neuronal responsiveness. |

Challenges and Future Research Trajectories

Optimization of Reaction Conditions for Diverse Biological Contexts

The efficiency of bioconjugation reactions involving Methyltetrazine-Sulfo-NHS ester is highly dependent on the specific biological environment. Factors such as pH, temperature, and the presence of competing molecules can significantly influence reaction kinetics and yield.

The initial NHS ester-mediated labeling of primary amines, such as those on lysine (B10760008) residues, is most efficient at a pH range of 7.2 to 8.5. thermofisher.comlumiprobe.com However, the rate of hydrolysis of the NHS ester, an undesirable side reaction, also increases with higher pH. thermofisher.comthermofisher.com For instance, the half-life of an NHS ester can decrease from hours at pH 7 to mere minutes at pH 8.6. thermofisher.comthermofisher.com This necessitates a careful balance to achieve optimal labeling while minimizing reagent degradation. The subsequent inverse-electron-demand Diels-Alder (iEDDA) reaction between the methyltetrazine moiety and its dienophile partner is remarkably fast, but its efficiency can still be affected by the cellular milieu. nih.govsigmaaldrich.com

Researchers are actively investigating reaction conditions to optimize both the NHS ester coupling and the tetrazine ligation steps across various applications, from cell surface labeling to intracellular studies. This includes exploring different buffer systems, such as phosphate, carbonate-bicarbonate, HEPES, and borate (B1201080) buffers, that are compatible with the reaction chemistry. thermofisher.com The development of protocols for specific cellular compartments or in vivo environments remains a key challenge, as local pH and enzyme concentrations can vary significantly.

Strategies for Minimizing Off-Target Reactivity

A significant challenge in using this compound is the potential for off-target reactions. The NHS ester itself is susceptible to hydrolysis, a competing reaction with the desired aminolysis (amide bond formation). researchgate.netnih.gov This hydrolysis not only consumes the reagent but can also lead to the generation of non-reactive carboxyl groups. researchgate.net The rate of hydrolysis is a critical factor, and under certain conditions, it can be significantly faster than the aminolysis reaction, leading to low conjugation efficiency. researchgate.net

In addition to hydrolysis, NHS esters can react with other nucleophiles present in biological systems, such as the hydroxyl groups of serine, threonine, and tyrosine residues, leading to the formation of O-acyl esters. nih.gov These "overlabeled" products can complicate analyses and reduce the yield of the desired N-acylated product. nih.gov

To address these issues, several strategies are being employed:

Quenching: After the desired reaction time, unreacted NHS esters are often quenched to prevent further reactions. Common quenching agents include primary amine-containing buffers like Tris or glycine, which react with the remaining NHS esters. thermofisher.comresearchgate.net Hydroxylamine is also used, as it can quench the reaction and has been thought to reverse some O-acyl ester formation, though recent studies suggest reagents like methylamine (B109427) may be more efficient at removing these specific side products. thermofisher.comnih.gov

pH Optimization: As discussed, controlling the pH is crucial. Performing the reaction at the lower end of the optimal range (around pH 7.2-7.5) can help to minimize hydrolysis while still allowing for efficient amine labeling. thermofisher.com

Reaction Time and Concentration: Optimizing the concentration of the labeling reagent and the reaction time can also help to maximize the desired reaction while minimizing side reactions. nih.gov

| Challenge | Description | Mitigation Strategy |

|---|---|---|

| Hydrolysis | Reaction of the NHS ester with water, leading to an inactive carboxyl group. This is a major competing reaction. thermofisher.comresearchgate.netthermofisher.com | Optimize pH (7.2-8.5), minimize reaction time, use anhydrous solvents for storage. thermofisher.comlumiprobe.com |

| Off-Target Acylation | Reaction with other nucleophiles like serine, threonine, and tyrosine hydroxyl groups, causing "overlabeling". nih.gov | Use efficient quenching agents (e.g., methylamine, Tris, glycine) to stop the reaction. thermofisher.comnih.gov |

| pH Sensitivity | Reaction efficiency is highly dependent on pH. Low pH protonates amines, preventing reaction, while high pH accelerates hydrolysis. lumiprobe.comthermofisher.com | Maintain a stable buffer system within the optimal pH 7.2-8.5 range. thermofisher.com |

Development of Next-Generation this compound Derivatives with Tuned Reactivity Profiles

The core of the this compound's utility lies in the tetrazine ring, which participates in the iEDDA reaction. A significant area of research is the development of new tetrazine derivatives with fine-tuned properties. The goal is often to break the inverse correlation between reactivity and stability, where highly reactive tetrazines tend to be less stable in biological environments. acs.orgnih.gov

Researchers are exploring various substitutions on the tetrazine ring to modulate its electronic properties and, consequently, its reactivity and stability. frontiersin.org For example, introducing electron-withdrawing groups can increase the rate of the iEDDA reaction. nih.gov However, this can also increase susceptibility to degradation. acs.org Conversely, electron-donating groups may enhance stability but can slow down the reaction. frontiersin.org

Recent computational and synthetic efforts have led to the discovery of novel tetrazine scaffolds that defy the traditional reactivity-stability trade-off. rsc.orgnih.gov For instance, some sulfone- and sulfoxide-substituted tetrazines show an enhanced reactivity profile. rsc.orgnih.gov Other approaches have identified that intramolecular repulsion within the tetrazine derivative can increase reactivity without compromising stability. nih.gov The development of triazolyl-tetrazines is another promising direction, offering improved physiological stability along with high reactivity. acs.org Furthermore, the synthesis of fluorinated tetrazine amino acids has resulted in derivatives with reaction rates at the 10⁶ M⁻¹s⁻¹ level while minimizing degradation. biorxiv.org

These next-generation derivatives aim to provide a broader toolbox for researchers, allowing them to choose a reagent with the optimal balance of reactivity, stability, and steric profile for their specific application. nih.govbiorxiv.org

Scalability of Synthesis and Application in Large-Scale Bioconjugation

For this compound and its derivatives to move from laboratory-scale research to large-scale applications, such as in the development of therapeutics or diagnostics, the scalability of their synthesis is a critical consideration. The classical Pinner synthesis of tetrazines has limitations, and newer, more efficient methods are being developed. nih.gov One-pot synthesis strategies using Lewis acid promotion have shown promise in generating diverse tetrazine structures in good yields. nih.gov

The efficiency of the bioconjugation process at a large scale is also a challenge. Maintaining optimal reaction conditions, ensuring homogenous mixing, and developing robust purification methods for large batches of conjugated biomolecules are all areas of active development. The ultimate goal is to create streamlined and cost-effective workflows for producing these advanced bioconjugates for applications like pretargeted radioimmunotherapy and drug delivery. nih.govfrontiersin.org

Emerging Research Directions in Bioorthogonal Chemistry Utilizing this compound Frameworks

The unique properties of the this compound framework continue to inspire new research directions and applications in bioorthogonal chemistry. nih.gov

Advanced Imaging: The fast kinetics of the tetrazine ligation are ideal for in vivo imaging techniques like positron emission tomography (PET). acs.orgresearchgate.net Pretargeting strategies, where a tetrazine-modified antibody is administered first, followed by a smaller, radiolabeled dienophile that can rapidly clear from the body, are being explored to improve image contrast and reduce radiation dose to the patient. researchgate.net Fluorogenic probes that "turn on" their fluorescence upon reaction with a tetrazine are enabling no-wash imaging in living cells. nih.gov

Theranostics and Drug Delivery: The combination of diagnostic imaging and therapy, or "theranostics," is a rapidly growing field. This compound can be used to construct theranostic agents, for example, by linking a targeting molecule to both an imaging agent and a therapeutic payload. chemimpex.com The bioorthogonal cleavage of a tetrazine-containing linker is also being investigated as a mechanism for controlled drug release at a specific site. acs.org

Materials Science: The ability to form stable covalent bonds with high specificity makes these reagents attractive for creating advanced biomaterials and functionalizing surfaces. nih.gov For example, they can be used to immobilize proteins on sensor surfaces or to create complex, multi-functional nanoparticles. chemimpex.combroadpharm.com

Future research will likely focus on creating even more sophisticated systems that combine the this compound framework with other bioorthogonal reaction pairs for multiplexed labeling and the construction of highly complex, functional biomolecular systems. acs.org The continued development of novel dienophiles and tetrazines with unique properties will further expand the already vast potential of this powerful bioconjugation tool. nih.gov

Q & A

Q. How to integrate this compound with super-resolution microscopy for multiplexed imaging?

- Sample Preparation : Label distinct protein targets with TCO-conjugated primary antibodies, followed by sequential click reactions with tetrazine-linked dyes (e.g., Sulfo-Cy3/Cy5).

- Protocol Optimization : Use sodium bicarbonate (pH 8.3) for antibody labeling and azide-free fixation buffers to preserve click reactivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.